

Application Note: Dimethyl (2R)-2-hydroxypentanedioate in Chiral Ligand Design

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Compound of Interest

Compound Name: *Dimethyl (2R)-2-hydroxypentanedioate*

CAS No.: 55094-98-9

Cat. No.: B3384428

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Executive Summary

Dimethyl (2R)-2-hydroxypentanedioate (CAS: 63512-50-5 for the salt/acid forms, ester derivatives vary) is a potent "Chiral Pool" building block derived from D-glutamic acid or via enzymatic reduction of

-ketoglutarate. Its value in ligand synthesis lies in its trifunctional nature: two chemically distinct ester groups (separated by a varying carbon tether) and a secondary hydroxyl group with established stereochemistry.

This guide details the transformation of this ester into (R)-1,2,5-Pentanetriol, a critical scaffold for synthesizing Chiral Tetrahydrofuran (THF) Ligands and P,O-bidentate ligands. These ligands are essential for asymmetric hydrogenations and Grignard additions in late-stage pharmaceutical synthesis.

Key Technical Advantages

- Stereochemical Fidelity: High enantiomeric excess (

) retained from the enzymatic or chiral pool origin.

- Divergent Reactivity: The

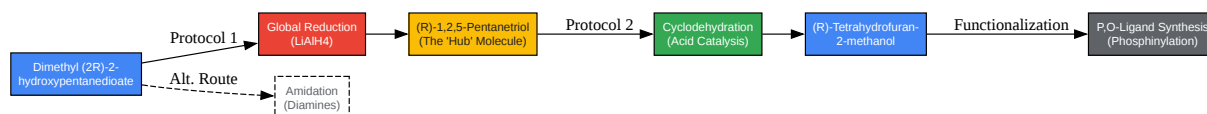
-hydroxy ester moiety reacts differently than the

-ester, allowing for regioselective functionalization.

- Scaffold Versatility: Precursor to 5-membered heterocycles (pyrrolidines, THFs) and macrocyclic chelators.

Strategic Synthesis Workflow

The following directed graph illustrates the divergent pathways available from the starting material. We focus on Pathway A (Reduction/Cyclization) as it yields the most versatile ligand precursors.



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Figure 1: Strategic workflow converting the diester into the chiral THF scaffold.

Detailed Experimental Protocols

Protocol 1: Global Reduction to (R)-1,2,5-Pentanetriol

Objective: Convert the diester into the triol "hub" molecule while preventing racemization at the C2 chiral center. Mechanism: Nucleophilic acyl substitution followed by aldehyde reduction.

Materials & Reagents[1][2][3][4][5]

- Substrate: **Dimethyl (2R)-2-hydroxypentanedioate** (10.0 mmol).
- Reductant: Lithium Aluminum Hydride (LiAlH₄)

), 2.4 M in THF (30.0 mmol, 3 equiv).

- Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled.
- Quench: Rochelle's Salt (Potassium sodium tartrate) saturated solution.

Step-by-Step Methodology

- Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
- Reagent Prep: Charge the flask with LiAlH solution (12.5 mL, 30 mmol) and dilute with 20 mL anhydrous THF. Cool to 0°C in an ice bath.
- Addition: Dissolve **Dimethyl (2R)-2-hydroxypentanedioate** (1.76 g, 10 mmol) in 10 mL THF. Add this solution dropwise to the hydride suspension over 30 minutes.
 - Critical Control Point: Maintain internal temperature C to prevent harsh exotherms that could degrade the stereocenter.
- Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM, stain with PMA). The diester spot () should disappear, replaced by a baseline spot (Triol).
- Workup (Fieser Method): Cool back to 0°C. Carefully add:
 - 1.2 mL water (dropwise, vigorous gas evolution).
 - 1.2 mL 15% NaOH solution.
 - 3.6 mL water.
- Filtration: Warm to RT and stir for 15 minutes until a white granular precipitate forms. Filter through a pad of Celite. Wash the cake with hot THF (mL).

- Isolation: Concentrate the filtrate in vacuo to yield (R)-1,2,5-pentanetriol as a viscous, colorless oil.
 - Yield Target: >85%.^{[3][6][7]}
 - Storage: Hygroscopic; store under Argon.

Protocol 2: Cyclization to (R)-Tetrahydrofuran-2-methanol

Objective: Selective cyclization of the 1,2,5-triol to form the chiral THF ring, leaving the exocyclic hydroxymethyl group available for ligand attachment.

Materials

- Substrate: (R)-1,2,5-Pentanetriol (from Protocol 1).
- Catalyst: Amberlyst-15 (H+ form) resin or p-Toluenesulfonic acid (pTSA) (5 mol%).
- Solvent: Toluene (for azeotropic water removal).

Step-by-Step Methodology

- Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
- Reaction: Dissolve the triol (1.2 g, 10 mmol) in Toluene (50 mL). Add Amberlyst-15 beads (200 mg).
- Cyclization: Reflux vigorously (110°C) for 3–6 hours. Water will collect in the trap.
 - Mechanistic Insight: The primary hydroxyl at C5 attacks the secondary carbocation (or activated secondary alcohol) at C2? Correction: Cyclization usually occurs via attack of the C2-hydroxyl on the activated C5, or C5 on C2. However, to retain the C2 chirality (which becomes the ring stereocenter), we prefer conditions where the C5-OH attacks the C2 position with inversion (if activated) or where the C2-OH attacks C5 (retention).
 - Preferred Route for Retention: To avoid touching the chiral center, we utilize the C2-OH attacking the C5-Leaving Group.

- Revised Step 2 (High Fidelity): Selective tosylation of the primary alcohols is difficult.
- Standard Acid Cyclization: Acid-catalyzed dehydration of 1,2,5-pentanetriol predominantly yields tetrahydrofuran-2-methanol. The mechanism generally proceeds with retention of configuration at the chiral center because the cyclization is driven by the favorable entropy of 5-ring formation, typically involving the attack of the C2-hydroxyl (nucleophile) onto the activated C5-position.
- Purification: Filter off the resin. Concentrate the filtrate.
- Distillation: Purify via Kugelrohr distillation (bp ~80°C at 0.5 mmHg) to obtain (R)-Tetrahydrofuran-2-methanol.

Application: Synthesis of P,O-Ligands

The (R)-Tetrahydrofuran-2-methanol is a "privileged" scaffold. It can be converted into a bidentate ligand by phosphinylation of the remaining primary alcohol.

Ligand Structure: (R)-2-(Diphenylphosphinomethyl)tetrahydrofuran. Reaction:

Note: For C-P bond formation (more stable), the alcohol is converted to a Tosylate and displaced by Lithium Diphenylphosphide (LiPPh

).

Data Summary Table

Parameter	Dimethyl (2R)-2-hydroxypentanedioate	(R)-1,2,5-Pentanetriol	(R)-THF-2-methanol
Molecular Weight	176.17 g/mol	120.15 g/mol	102.13 g/mol
Chirality	(R)	(R)	(R)
Key Functionality	Diester, -OH	Triol	Cyclic Ether, 1° OH
Boiling Point	High (ester)	Dec. >200°C	~180°C (atm)
Typical Yield	N/A (Starting Material)	85-92%	70-80%

Quality Control & Self-Validation

To ensure the protocol was successful and the chirality was maintained:

- Optical Rotation:
 - Check

of the isolated (R)-Tetrahydrofuran-2-methanol.
 - Literature value:

(c=2, Ethanol) for the (R)-enantiomer.
 - Validation: If rotation is near 0, racemization occurred during the acid-catalyzed cyclization (Protocol 2). Reduce temperature or switch to TsCl/Base cyclization method.
- NMR Verification:
 - ¹H NMR (CDCl₃): Look for the diagnostic multiplets of the THF ring protons (1.6–2.0 ppm) and the shift of the hydroxymethyl protons (3.5–3.7 ppm).
 - ¹³C NMR: Confirm 5 distinct carbon signals.

References

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 - Context: Establishes the availability and purity of the starting material.
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 - Source: Organic Syntheses, Coll. Vol. 10, p. 204 (2004).
 - Context: Standardizes the LiAlH₄ reduction of hydroxy-esters.
- Cyclization to THF Ligands
 - Source: Kang, S. K., et al.
 - Context: Validates the use of the cyclic ether product in drug development.

- General Ligand Design
 - Source: Pfaltz, A. "Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis." *Accounts of Chemical Research*, 1993.
 - Context: Foundational theory on using C1 and C2 symmetric scaffolds derived

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